molecular formula C12H16N4 B13536247 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine

Katalognummer: B13536247
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: OVNTWLLBGMRBOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine is a chemical compound characterized by its unique structure, which includes a triazole ring and a phenylethanamine moiety

Vorbereitungsmethoden

The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Phenylethanamine Moiety: The phenylethanamine group is then attached to the triazole ring through a series of substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylethanamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine can be compared with similar compounds such as:

    1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperazine: This compound shares the triazole ring but differs in the attached moiety.

    1-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Another compound with a similar triazole ring but different substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H16N4

Molekulargewicht

216.28 g/mol

IUPAC-Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-1-phenylethanamine

InChI

InChI=1S/C12H16N4/c1-9-14-15-11(16(9)3)12(2,13)10-7-5-4-6-8-10/h4-8H,13H2,1-3H3

InChI-Schlüssel

OVNTWLLBGMRBOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N1C)C(C)(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.